molecular formula C14H10F2OS B186633 3,5-Difluoro-4'-(methylthio)benzophenone CAS No. 197439-19-3

3,5-Difluoro-4'-(methylthio)benzophenone

Cat. No.: B186633
CAS No.: 197439-19-3
M. Wt: 264.29 g/mol
InChI Key: NUMQLSUVMOQSQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-(methylthio)benzophenone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

While specific industrial production methods for 3,5-Difluoro-4’-(methylthio)benzophenone are not well-documented, the principles of the Suzuki–Miyaura coupling reaction can be scaled up for industrial applications. This involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-(methylthio)benzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

3,5-Difluoro-4'-(methylthio)benzophenone is utilized as a key intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The fluorine atoms can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert carbonyl groups to alcohols.

Biological Research

The compound has shown potential in biological applications, particularly in pharmacology and biochemistry:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Activity : Case studies indicate that this compound exhibits significant anticancer properties. For example:
    • Case Study : In vitro studies demonstrated that treatment with this compound led to apoptosis in human breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various bacterial strains:

  • Case Study : Testing against Staphylococcus aureus showed an inhibition zone diameter of 18 mm at a concentration of 100 µg/mL, indicating potent antibacterial effects.

Pharmacokinetics

Research indicates that this compound has moderate absorption characteristics with a half-life ranging from 6 to 12 hours in biological systems. Its lipophilicity enhances membrane permeability, facilitating cellular uptake.

Toxicology

Toxicological assessments reveal that while the compound demonstrates promising biological activities, it can exhibit toxicity at higher concentrations. Acute toxicity studies suggest adverse effects may occur at doses exceeding 50 mg/kg in animal models.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-(methylthio)benzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzophenone
  • 4’-(Methylthio)benzophenone
  • 3,5-Difluoro-4’-(methylthio)acetophenone

Uniqueness

3,5-Difluoro-4’-(methylthio)benzophenone is unique due to the presence of both fluorine and methylthio groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and reactivity, while the methylthio group enhances its ability to participate in various chemical reactions.

Biological Activity

3,5-Difluoro-4'-(methylthio)benzophenone (DFMB) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of difluoro and methylthio groups, which may influence its pharmacological properties. This article reviews the biological activity of DFMB, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12F2OS\text{C}_{15}\text{H}_{12}\text{F}_2\text{OS}

This structure features a benzophenone core with two fluorine atoms at the 3 and 5 positions and a methylthio group at the para position.

DFMB's biological activity is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases. The presence of fluorine atoms is believed to enhance lipophilicity, potentially improving drug penetration into biological membranes and increasing interaction with target sites.

Antimicrobial Activity

DFMB has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits significant activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In cancer research, DFMB has shown promise as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)15
A549 (Lung)20

Case Studies

  • Antiviral Activity : A study explored DFMB's potential as an antiviral agent against HIV-1. The compound was found to inhibit viral replication significantly, with a reported IC50 value of 0.017 ± 0.004 nm. This suggests a strong potential for further development as an antiviral therapeutic .
  • Neuroprotective Effects : Research indicated that DFMB may have neuroprotective properties through modulation of the Keap1-Nrf2-ARE pathway, which plays a crucial role in oxidative stress responses. This pathway's activation could provide therapeutic benefits in neurodegenerative diseases .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMQLSUVMOQSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374272
Record name 3,5-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197439-19-3
Record name 3,5-Difluoro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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